3-Nitro-1-(4-octylphenyl)propan-1-ol

Description

Properties

IUPAC Name |

3-nitro-1-(4-octylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12,17,19H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJOJKCYEUPBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(CC[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281349 | |

| Record name | α-(2-Nitroethyl)-4-octylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899822-98-1 | |

| Record name | α-(2-Nitroethyl)-4-octylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899822-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(2-Nitroethyl)-4-octylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Nitro-1-(4-octylphenyl)propan-1-ol is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant data and case studies.

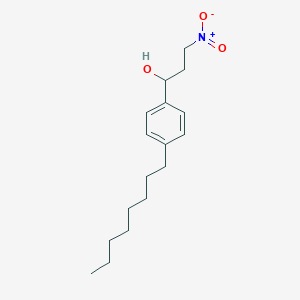

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H25NO3

- CAS Number : 899822-98-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group in the compound can undergo reduction, leading to the formation of reactive intermediates that may influence enzyme activity and cellular processes.

Key Mechanisms:

- Enzyme Interaction : The compound can modulate the activity of enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Gene Expression Modulation : It has been observed to influence transcription factors, thereby affecting gene expression profiles.

- Cell Signaling Pathways : The compound may impact cell signaling pathways that are critical for various physiological responses.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, including:

- Anticancer Activity : Studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) .

- Antioxidant Properties : Its ability to scavenge free radicals suggests potential applications in oxidative stress-related conditions.

Study on Anticancer Effects

A study evaluating the cytotoxicity of similar compounds against MCF-7 breast cancer cells revealed promising results. The synthesized derivatives exhibited higher cytotoxicity compared to standard treatments like Tamoxifen, indicating the potential of such compounds in cancer therapy .

| Compound | Cytotoxicity (IC50) | Comparison to Tamoxifen |

|---|---|---|

| This compound | TBD | Higher |

| Tamoxifen | TBD | Reference |

Dosage Effects in Animal Models

In animal models, dosage variations revealed that lower doses of this compound may enhance metabolic processes, while higher doses could lead to oxidative stress and cellular damage. This threshold effect highlights the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound is metabolized through several pathways involving reduction and oxidation reactions. These metabolic processes can significantly influence the levels of key metabolites within cells, impacting overall metabolic flux.

Transport and Distribution

The distribution of this compound within tissues is facilitated by specific transport proteins that affect its localization and accumulation. Understanding these transport mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The localization of this compound in cellular compartments such as the nucleus or mitochondria is vital for its biological activity. For instance, nuclear localization may allow it to interact directly with DNA and transcription factors, influencing gene expression.

Scientific Research Applications

Based on the provided search results, here's what is known about the applications of compounds related to "3-Nitro-1-(4-octylphenyl)propan-1-ol":

About this compound

Fingolimod and Related Compounds

- 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol, also known as fingolimod, is a synthetic sphingosine-1-phosphate (S1P) receptor agonist. It is an immunomodulating drug used to treat multiple sclerosis . S1P receptors are a family of G protein-coupled receptors found on the surface of various cell types.

- The uniqueness of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol lies in its specific octyl chain length and its role as a precursor to an important therapeutic agent. This structural specificity can significantly influence its biological activity and applications compared to similar compounds.

- The compound 4, namely 3-nitro-1-(4-octylphenyl)propan-1-one, can be a key compound during the investigation for the application of 3-nitropropionic acid as a synthetic building block .

Related Compounds

The table below shows compounds related to 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol, their structures, and unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fingolimod | C₁₅H₃₁N₃O₃ | Active pharmaceutical ingredient for multiple sclerosis |

| 2-Nitro-2-(4-heptylphenethyl)propane-1,3-diol | C₁₄H₃₉N₃O₃ | Shorter alkyl chain; potential for different biological activity |

| 2-Nitro-2-(4-nonanylphenethyl)propane-1,3-diol | C₁₅H₄₁N₃O₃ | Longer alkyl chain; variations in solubility and biological effects |

Other Nitro Compounds

Chemical Reactions Analysis

Conversion to Intermediates

3-Nitro-1-(4-octylphenyl)propan-1-ol can be converted into hydroxylated nitro-diol, which is an intermediate for producing fingolimod . This conversion involves a hydroxymethylation reaction with two molecules of formaldehyde .

Dehydration

This compound can undergo dehydration under heating or acidic conditions .

Catalytic Hydrogenation

This compound can be directly converted to fingolimod via catalytic hydrogenation in the presence of a strong acid, such as p-toluenesulfonic acid or anhydrous hydrogen chloride . This reaction may run through two possible intermediates :

-

(3-nitro-5-(4-octylphenyl)tetrahydrofuran-3-yl)-methanol

-

3-(hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol

Hydrogenation Procedure

-

Direct Conversion : Reacting 3-(hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol with hydrogen, catalyzed by Palladium/C in methanol, with hydrogen chloride solution in 2-propanol under hydrogen pressure at room temperature .

-

Alternative Conversion : Reacting (3-nitro-5-(4-octylphenyl)tetrahydrofuran-3-yl)-methanol dissolved in methanol with palladium/C (anhydrous) and hydrogen chloride solution in 2-propanol . The autoclave is flushed with nitrogen, pressurized with hydrogen up to 35 bars, and heated to 100°C . The reaction mixture is stirred at 600 rpm for 2 hours, then cooled and filtered .

Reaction with Trifluoroacetic Acid

This compound reacts with trifluoroacetic acid to yield 1-(3-nitropropyl)-4-octylbenzene .

Lewis Acids Used in Octanophenone Reduction

| Lewis Acid | Example |

|---|---|

| Titanium Chloride | TiCl4 |

| Aluminum Chloride | AlCl3 |

| Boron Trifluoride | BF3 |

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Nitro-1-(4-octylphenyl)propan-1-one (Ketone Analog)

This compound differs by replacing the hydroxyl group with a ketone (-C=O) at C1. Key comparisons include:

The ketone analog is synthesized efficiently via Friedel-Crafts acylation or nitroalkylation, as demonstrated by its 75.5% yield . The alcohol derivative could theoretically be synthesized by reducing the ketone using agents like NaBH₄ or LiAlH₄ , which are common for converting carbonyls to alcohols .

Other Structural Analogs

- Nitro-Substituted Phenethyl Alcohols : Shorter alkyl chains (e.g., ethyl instead of octyl) reduce hydrophobicity, affecting solubility in organic solvents.

- 3-Nitro-1-(4-decylphenyl)propan-1-ol: A longer alkyl chain (decyl vs.

Preparation Methods

Preparation of 3-Nitro-1-(4-octylphenyl)propan-1-one (Key Intermediate)

Method Summary:

- Starting materials: n-octylbenzene and 3-nitropropanoyl chloride (prepared from 3-nitropropionic acid and thionyl chloride).

- Reaction: Friedel-Crafts acylation catalyzed by aluminum chloride (AlCl3).

- Conditions: Cooling to 5°C during reagent addition, followed by stirring at 0°C, room temperature, and reflux.

- Work-up: Quenching in ice-water, extraction, and recrystallization.

- Yield: Approximately 85%.

Reaction Details:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Friedel-Crafts acylation | n-octylbenzene (0.128 mol), 3-nitropropanoyl chloride (0.146 mol), AlCl3 (0.147 mol), hexane solvent, 5°C to reflux | 3-nitro-1-(4-octylphenyl)propan-1-one obtained as off-white solid, 85% yield |

This step forms the carbonyl-containing intermediate (compound 4), which is crucial for subsequent reduction steps.

Reduction of 3-Nitro-1-(4-octylphenyl)propan-1-one to 3-Nitro-1-(4-octylphenyl)propan-1-ol

Two main reducing agents and methods have been reported:

Sodium Borohydride Reduction

- Solvent: Tetrahydrofuran (THF) with water and methanol.

- Conditions: Cooling to 0°C, addition of NaBH4.

- Reaction time: 2 hours.

- Work-up: Quenching with water, extraction with ethyl acetate, washing, carbon filtration.

- Yield: 88%.

- Purity: Impurity content ~1.34% by HPLC.

Lithium Borohydride Reduction

- Solvent: Anhydrous THF under nitrogen atmosphere.

- Conditions: Cooling to 0°C, slow addition of 4M lithium borohydride solution.

- Reaction time: ~25 minutes.

- Work-up: Quenching with ice-water and aqueous HCl, extraction with diethyl ether, washing, drying.

- Yield: 94%.

| Reduction Method | Solvent | Reducing Agent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Sodium borohydride | THF/H2O/MeOH | NaBH4 | 0°C | 88% | Mild conditions, good purity |

| Lithium borohydride | Anhydrous THF | LiBH4 (4M) | 0°C | 94% | Faster reaction, higher yield |

Both methods effectively reduce the ketone to the corresponding alcohol while retaining the nitro group intact.

Alternative Synthetic Routes and Considerations

Use of 3-Bromopropanoyl Chloride

- Friedel-Crafts acylation of n-octylbenzene with 3-bromopropanoyl chloride to form 3-bromo-1-(4-octylphenyl)propan-1-one.

- Subsequent reduction to 1-bromo-3-(4-octylphenyl)propane.

- Nucleophilic substitution of bromide with nitrite ion to yield this compound precursor.

- Challenges: Low yield in nucleophilic substitution due to elimination side reactions.

- Workaround: Reduction of carbonyl before substitution to avoid cyclization or elimination.

This route is less efficient and more complex compared to direct Friedel-Crafts acylation with 3-nitropropanoyl chloride.

Double Henry Reaction and Further Functionalization

- The nitro ketone intermediate can be converted to a nitro diol intermediate via a double Henry reaction with formaldehyde under basic conditions.

- Subsequent reduction of the nitro group leads to the amino-alcohol structure of Fingolimod.

- This sequence highlights the importance of the this compound as a synthetic intermediate.

Reaction Scheme Summary

| Step | Compound | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | n-Octylbenzene + 3-nitropropanoyl chloride → 3-nitro-1-(4-octylphenyl)propan-1-one | Friedel-Crafts acylation (AlCl3) | Hexane, 5°C to reflux | 85 |

| 2 | 3-nitro-1-(4-octylphenyl)propan-1-one → this compound | Reduction (NaBH4 or LiBH4) | THF, 0°C | 88–94 |

Research Findings and Industrial Relevance

- The described methods avoid hazardous reagents such as lithium aluminum hydride, improving safety and scalability.

- The overall synthetic route is concise (4 steps) with an overall yield of about 31% for Fingolimod synthesis, indicating the efficiency of the intermediate preparation.

- Atom economy for the route is high (82.7%), reflecting environmentally considerate design.

- Alternative methods using bromopropanoyl derivatives are less favorable due to side reactions and lower yields.

- The reduction step is critical and can be optimized by choice of reducing agent and reaction conditions to maximize yield and purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | n-Octylbenzene, 3-nitropropanoyl chloride |

| Key reaction type | Friedel-Crafts acylation, reduction |

| Catalysts/reagents | Aluminum chloride, sodium borohydride or lithium borohydride |

| Solvents | Hexane, tetrahydrofuran (THF), water, methanol |

| Temperature range | 0°C to reflux (varies by step) |

| Yield of key intermediate | 85% (acylation), 88–94% (reduction) |

| Purification | Recrystallization, extraction, chromatography |

| Industrial considerations | Avoidance of hazardous reagents, good atom economy, scalable |

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Nitro-1-(4-octylphenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

- Synthetic Routes :

Friedel-Crafts Alkylation : React 4-octylbenzene with 3-nitropropanal under acidic conditions (e.g., AlCl₃) to form the intermediate, followed by reduction of the aldehyde to the alcohol using NaBH₄ or LiAlH₄ .

Nitro Group Introduction : Nitration of 1-(4-octylphenyl)propan-1-ol using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

- Key Factors :

- Catalyst Choice : Lewis acids like AlCl₃ improve electrophilic substitution efficiency but require anhydrous conditions .

- Reduction Conditions : NaBH₄ in ethanol yields >85% purity, while LiAlH₄ in THF may require post-reaction quenching to prevent side reactions .

- Table 1 : Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Friedel-Crafts + Reduction | 72 | 88 | AlCl₃, NaBH₄ |

| Direct Nitration | 65 | 82 | HNO₃/H₂SO₄, H₂O quench |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- NMR Spectroscopy :

- ¹H NMR : A triplet at δ 1.2–1.4 ppm (octyl chain -CH₂-), a multiplet at δ 7.2–7.4 ppm (aromatic protons), and a broad singlet at δ 4.8–5.0 ppm (-OH) .

- ¹³C NMR : A peak at δ 75–80 ppm for the alcohol-bearing carbon and δ 150 ppm for the nitro group .

Advanced Research Questions

Q. How does the presence of the octylphenyl group impact the compound’s solubility and reactivity in various solvents, and what experimental adjustments are necessary?

- Solubility : The hydrophobic octyl chain limits solubility in polar solvents (e.g., water, methanol). Optimal solubility is achieved in toluene or dichloromethane .

- Reactivity : Steric hindrance from the octyl group slows electrophilic substitution; using bulky catalysts (e.g., FeCl₃) improves regioselectivity .

- Adjustments : For aqueous-phase reactions, use surfactants (e.g., CTAB) to enhance dispersion .

Q. When optimizing catalytic hydrogenation of this compound to its amine derivative, what catalyst systems and conditions minimize side reactions?

- Catalyst Systems :

- Pd/C (5% w/w) : High selectivity for nitro-to-amine conversion under 30 psi H₂ in ethanol at 50°C .

- Raney Nickel : Requires higher pressure (50 psi) but avoids over-reduction of the alcohol group .

- Side Reactions : Over-reduction to propane-1-ol derivatives can occur with excess H₂ exposure. Monitor via TLC (Rf = 0.3 in hexane:ethyl acetate 3:1) .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?

- Purity Checks : Recrystallize from hexane/ethyl acetate (3:1) to remove nitro-byproducts; verify via HPLC (C18 column, 70% acetonitrile/water) .

- Polymorphism : Differential Scanning Calorimetry (DSC) can identify polymorphic forms, as seen in structurally similar compounds with 4-octylphenyl groups .

- Data Validation : Cross-reference ¹H NMR with computational simulations (e.g., Gaussian DFT) to confirm peak assignments .

Q. What are the key considerations in designing kinetic studies for the nitro group reduction in this compound, and how do substituents influence reaction rates?

- Experimental Design :

- Use in-situ IR to monitor nitro group conversion (disappearance of ~1520 cm⁻¹ peak) .

- Maintain constant H₂ pressure (30–50 psi) to ensure reproducibility .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) accelerate reduction rates compared to electron-donating groups. The octylphenyl group’s steric bulk may slow diffusion-controlled steps .

- Table 2 : Kinetic Parameters for Nitro Reduction

| Catalyst | Temp (°C) | k (min⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Pd/C | 50 | 0.12 | 45 |

| Raney Ni | 70 | 0.08 | 55 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.